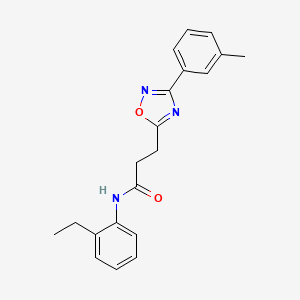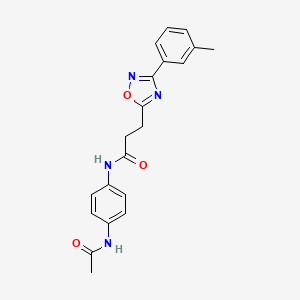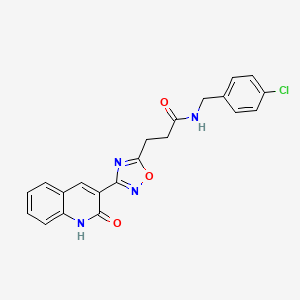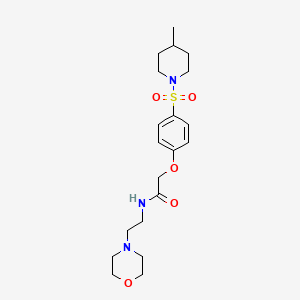
2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenoxy)-N-(2-morpholinoethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenoxy)-N-(2-morpholinoethyl)acetamide, also known as MPTP, is a synthetic compound that has been widely used in scientific research. MPTP is a potent inhibitor of mitochondrial complex I and has been used to create animal models of Parkinson's disease.
作用機序
2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenoxy)-N-(2-morpholinoethyl)acetamide is a potent inhibitor of mitochondrial complex I, which is involved in the electron transport chain and oxidative phosphorylation. By inhibiting complex I, this compound disrupts the production of ATP, leading to mitochondrial dysfunction and oxidative stress. This results in the selective destruction of dopaminergic neurons in the substantia nigra.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound-induced parkinsonism are similar to those observed in idiopathic Parkinson's disease. This compound induces the selective destruction of dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the striatum. This results in the motor symptoms of Parkinson's disease, including tremors, rigidity, and bradykinesia.
実験室実験の利点と制限
2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenoxy)-N-(2-morpholinoethyl)acetamide-induced parkinsonism in non-human primates has been used to study the pathology and treatment of Parkinson's disease. The advantages of using this compound-induced parkinsonism include the ability to selectively destroy dopaminergic neurons in the substantia nigra, which closely mimics the pathology of idiopathic Parkinson's disease. However, the limitations of using this compound-induced parkinsonism include the potential for non-specific effects and the need for careful dosing to avoid toxicity.
将来の方向性
There are several future directions for research using 2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenoxy)-N-(2-morpholinoethyl)acetamide. One direction is to investigate the mechanisms underlying the selective destruction of dopaminergic neurons in the substantia nigra. Another direction is to develop new treatments for Parkinson's disease based on the pathology of this compound-induced parkinsonism. Finally, this compound-induced parkinsonism can be used to study the effects of environmental toxins on the development of Parkinson's disease.
合成法
2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenoxy)-N-(2-morpholinoethyl)acetamide can be synthesized by reacting 4-methylpiperidine-1-sulfonyl chloride with 2-(4-hydroxyphenoxy)acetic acid in the presence of triethylamine. The resulting product is then reacted with morpholine in the presence of N,N'-dicyclohexylcarbodiimide to yield this compound.
科学的研究の応用
2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenoxy)-N-(2-morpholinoethyl)acetamide has been widely used in scientific research as a tool to create animal models of Parkinson's disease. This compound induces parkinsonism in humans and non-human primates by selectively destroying dopaminergic neurons in the substantia nigra. This results in a decrease in dopamine levels in the striatum, leading to the motor symptoms of Parkinson's disease. This compound-induced parkinsonism in non-human primates has been used to study the pathology and treatment of Parkinson's disease.
特性
IUPAC Name |
2-[4-(4-methylpiperidin-1-yl)sulfonylphenoxy]-N-(2-morpholin-4-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O5S/c1-17-6-9-23(10-7-17)29(25,26)19-4-2-18(3-5-19)28-16-20(24)21-8-11-22-12-14-27-15-13-22/h2-5,17H,6-16H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWLMKBBINJQRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

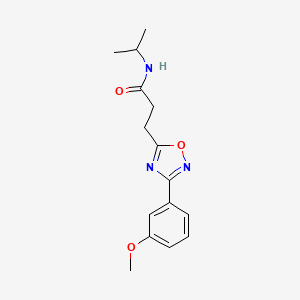
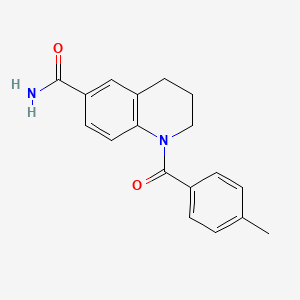
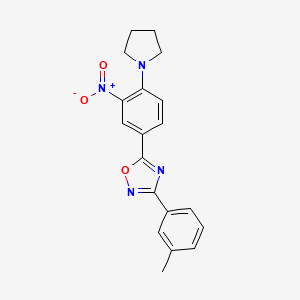
![N-(2,4-dimethoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7713380.png)
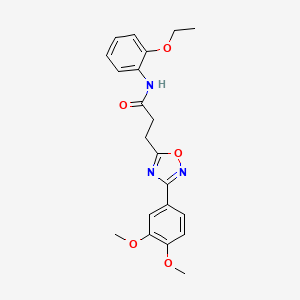


![N-[(furan-2-yl)methyl]-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7713411.png)
